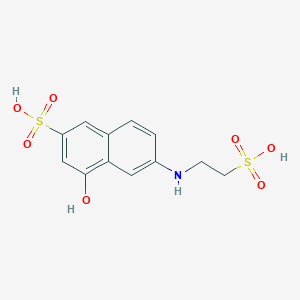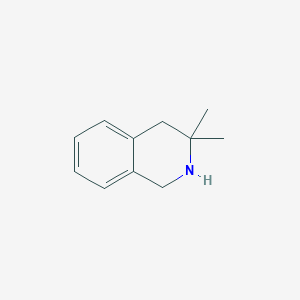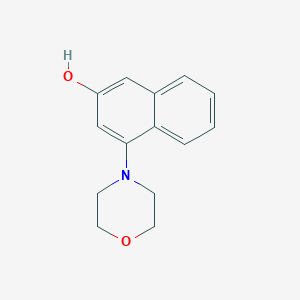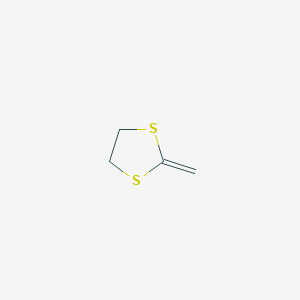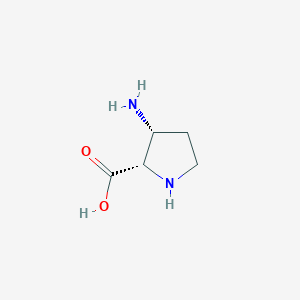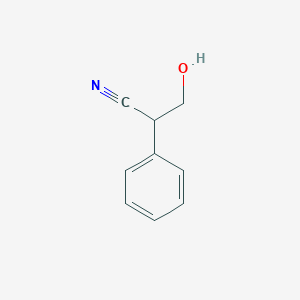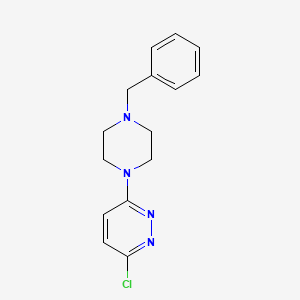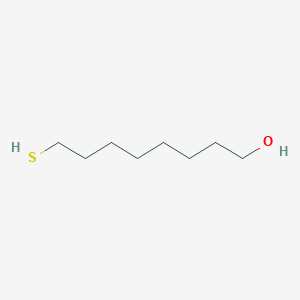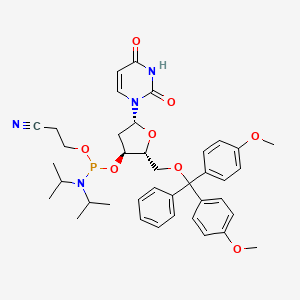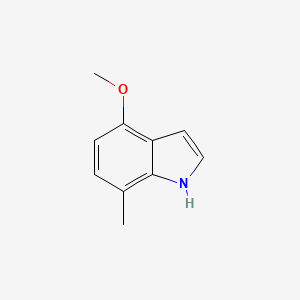
4-Methoxy-7-methylindole
Übersicht
Beschreibung
4-Methoxy-7-methylindole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole synthesis has been a central theme in organic synthesis over the last century, in keeping with their importance . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used in the preparation of various compounds, including β-carboline-1-carboxylic acids as inhibitors of mitogen activated protein kinase-activated protein kinase 2 .Wissenschaftliche Forschungsanwendungen
Interaction with Human Aryl Hydrocarbon Receptor
4-Methoxy-7-methylindole has been studied for its interaction with the human aryl hydrocarbon receptor (AhR). Research by Štěpánková et al. (2018) identified methylindoles, including 4-Methoxy-7-methylindole, as ligands for AhR, showing varying activities as agonists or antagonists. These findings are significant for understanding the molecular mechanisms of AhR modulation and potential therapeutic applications (Štěpánková et al., 2018).
Derivatives in Chemical Synthesis
Grinev and Sorokina (1987) explored the reactions of N-aryl-2-methyl-3-ethoxycarbonyl-4,5-dihydroxy-6-bromoindoles, including derivatives of 4-Methoxy-7-methylindole, for synthesizing various indole compounds. Their work contributes to the field of organic chemistry, particularly in the synthesis of complex indole structures (Grinev & Sorokina, 1987).
Pharmacological Applications
Torisu et al. (2005) discovered a series of compounds including 4-Methoxy-7-methylindole derivatives as new chemical leads for a prostaglandin D2 receptor antagonist. These compounds showed potential in vitro activity for blocking cyclic adenosine 3',5'-monophosphate formation, indicating possible therapeutic applications (Torisu et al., 2005).
Antitumor Activity
Romagnoli et al. (2008) conducted research on 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, a group that includes 4-Methoxy-7-methylindole derivatives, as a new class of antimitotic agents. They found that these compounds targeted tubulin at the colchicine binding site and induced apoptotic cell death, suggesting potential as antitumor agents (Romagnoli et al., 2008).
Photolabile Precursors in Chemistry
Papageorgiou and Corrie (2000) studied the effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines, including 4-Methoxy-7-methylindole derivatives. They found that methoxy substitution enhanced photolysis efficiency, contributing to the understanding of photolabile precursors in chemical reactions (Papageorgiou & Corrie, 2000).
Safety And Hazards
Zukünftige Richtungen
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Eigenschaften
IUPAC Name |
4-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-4-9(12-2)8-5-6-11-10(7)8/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIXINOIFPCOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447149 | |
| Record name | 4-Methoxy-7-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-7-methylindole | |
CAS RN |
203003-67-2 | |
| Record name | 4-Methoxy-7-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



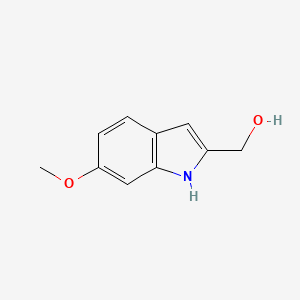
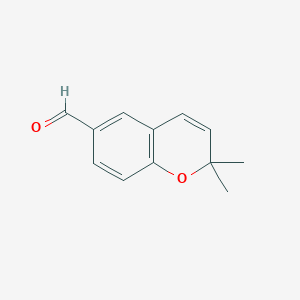
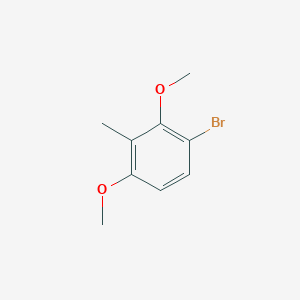
![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)
